2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride is a chemical compound with the molecular formula C8H8Cl2N2O22HCl It is a derivative of pyridine, featuring chlorine atoms at the 3 and 5 positions of the pyridine ring, and an amino group at the 2 position of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Chlorination of Pyridine Derivatives: Starting with pyridine or its derivatives, chlorination reactions can introduce chlorine atoms at the desired positions on the pyridine ring.
Esterification and Hydrolysis: The propanoic acid moiety can be introduced through esterification reactions followed by hydrolysis to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the chlorine atoms or other functional groups present in the compound.
Substitution: Substitution reactions can replace chlorine atoms or other substituents with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Amine derivatives, hydrochlorides, and other reduced forms.
Substitution Products: Derivatives with different substituents replacing chlorine atoms or other groups.
Scientific Research Applications
2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid: Similar structure but without the dihydrochloride.
3,5-Dichloropyridine: A related pyridine derivative without the amino group.
2-Amino-3-(3,5-dibromopyridin-4-yl)propanoic acid: Similar structure with bromine atoms instead of chlorine.
Uniqueness: 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride is unique due to its specific combination of chlorine atoms and the amino group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-3-(3,5-dichloropyridin-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2.2ClH/c9-5-2-12-3-6(10)4(5)1-7(11)8(13)14;;/h2-3,7H,1,11H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPBFASSLDDRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CC(C(=O)O)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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